2-(2-Fluoronaphthalen-1-yl)ethanamine
Description
2-(2-Fluoronaphthalen-1-yl)ethanamine is a fluorinated ethanamine derivative featuring a naphthalene ring system substituted with a fluorine atom at the 2-position and an ethanamine group at the 1-position. This compound belongs to the broader class of arylalkylamines, which are characterized by aromatic moieties linked to amine-containing side chains.
Properties
Molecular Formula |
C12H12FN |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
2-(2-fluoronaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C12H12FN/c13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14/h1-6H,7-8,14H2 |
InChI Key |
MYDYYGQUCIHATR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoronaphthalen-1-yl)ethanamine typically involves the reaction of 2-fluoronaphthalene with ethylamine under specific conditions. One common method is the nucleophilic substitution reaction where 2-fluoronaphthalene is treated with ethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoronaphthalen-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce more saturated amine derivatives .
Scientific Research Applications
2-(2-Fluoronaphthalen-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Fluoronaphthalen-1-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs with Substituted Aromatic Systems
Naphthalene-Based Ethanamines
- (2-Ethylnaphthalen-1-yl)methanamine hydrochloride (CAS 2137791-77-4): This compound substitutes the ethanamine chain with a methanamine group and introduces an ethyl group on the naphthalene ring. The ethyl group increases hydrophobicity, while the methanamine chain may reduce steric bulk compared to ethanamine derivatives.
- 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride (CAS 139525-77-2): The methoxy group at the 7-position provides electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This difference likely influences dipole moments and hydrogen-bonding capabilities, with methoxy derivatives exhibiting higher basicity .
Benzene-Ring Substituted Phenethylamines
- 25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe): These N-benzylated phenethylamines feature halogen substitutions (I, Br, Cl) on a 2,5-dimethoxyphenyl ring. Unlike the target compound, they include a methoxybenzyl group on the amine, significantly enhancing serotonin receptor (5-HT2A) affinity and potency.
- 2C-B (4-bromo-2,5-dimethoxyphenethylamine): A non-N-substituted phenethylamine with bromine at the 4-position. The bromine's steric bulk and polarizability contrast with fluorine's smaller size and electronegativity, leading to differences in lipophilicity (logP) and metabolic stability .
Physicochemical and Electronic Properties
Quantum molecular descriptors from substituted phenethylamines (Table 1) highlight key differences:
| Compound | Dipole Moment (D) | HOMO (eV) | LUMO (eV) | LogP |
|---|---|---|---|---|
| 2-(2-Fluoronaphthalen-1-yl)ethanamine (Inferred) | ~3.5 | -6.2 | -1.8 | 2.9 |
| 25B-NBOMe | 4.1 | -5.8 | -1.5 | 3.7 |
| 2C-B | 3.8 | -6.0 | -1.6 | 2.5 |
| 2-(7-Methoxynaphthalen-1-yl)ethanamine | 2.9 | -5.5 | -1.2 | 2.1 |
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